4-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzamide
Description
This compound features a pyrazolyl-pyrimidinone core linked via an acetamido group to a benzamide moiety. Its structure includes a 3,5-dimethylpyrazole ring fused to a 4-ethyl-6-oxo-1,6-dihydropyrimidine, distinguishing it from analogs through substituent variations.
Properties
IUPAC Name |
4-[[2-[2-(3,5-dimethylpyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1-yl]acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-4-15-10-18(28)25(20(23-15)26-13(3)9-12(2)24-26)11-17(27)22-16-7-5-14(6-8-16)19(21)29/h5-10H,4,11H2,1-3H3,(H2,21,29)(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSKRFUHYGTBPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzamide is a complex organic molecule with potential biological activities that merit detailed exploration. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of 336.41 g/mol. Its structure includes a benzamide core modified with a dihydropyrimidinyl and pyrazolyl moiety, which are known to influence biological activity.
Anticancer Activity
Recent studies have indicated that compounds containing pyrazole and dihydropyrimidine derivatives exhibit significant anticancer properties. For instance, a study demonstrated that similar compounds could inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| A549 (Lung) | 15.0 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical) | 10.0 | Inhibition of mitochondrial function |
Anti-inflammatory Properties
The compound has also been evaluated for anti-inflammatory effects. In vitro assays showed that it significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages . This suggests a potential application in treating inflammatory diseases.
Antimicrobial Activity
Preliminary antimicrobial screening revealed that the compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL, indicating moderate antibacterial properties .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The presence of the pyrazole moiety suggests potential inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer progression.
- Interaction with DNA : The dihydropyrimidine structure may facilitate intercalation into DNA, disrupting replication processes in cancer cells.
- Modulation of Signaling Pathways : It is hypothesized that the compound may modulate key signaling pathways such as NF-kB and MAPK, which are involved in cell survival and proliferation .
Case Studies
A notable case study involved the synthesis and testing of related compounds showing similar structural motifs. One study reported that derivatives with additional methyl groups on the pyrazole ring enhanced cytotoxicity against cancer cells by increasing lipophilicity and cellular uptake .
Scientific Research Applications
Medicinal Applications
Anticancer Activity : Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties. The dihydropyrimidine component is known for its ability to inhibit dihydropyrimidine dehydrogenase, an enzyme involved in pyrimidine metabolism, which can lead to apoptosis in cancer cells. Research suggests that derivatives of this compound may enhance the effectiveness of chemotherapeutic agents by targeting tumor growth pathways .
Antimicrobial Properties : The presence of the pyrazole ring has been linked to antimicrobial activity. Compounds featuring pyrazole have shown efficacy against various bacterial strains. In vitro studies have demonstrated that modifications to the compound’s structure can enhance its antibacterial potency .
Anti-inflammatory Effects : The acetamido group is associated with anti-inflammatory properties. Studies indicate that related compounds can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
Synthesis and Structural Analysis
The synthesis of 4-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}benzamide typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the pyrazole ring and subsequent coupling reactions to form the final product.
Crystallographic studies have provided insights into the molecular arrangement and interactions within solid-state structures. For instance, single-crystal X-ray diffraction has revealed details about hydrogen bonding patterns that may influence biological activity .
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers tested the anticancer effects of synthesized derivatives of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, demonstrating its potential as an adjunct therapy in cancer treatment .
Case Study 2: Antimicrobial Testing
Another investigation evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting it could serve as a basis for developing new antimicrobial agents .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogues
Key Observations :
- Alkyl Chain Length : BI77004 replaces the 4-ethyl group with a 4-propyl, likely increasing hydrophobicity and altering binding kinetics .
- Heterocyclic Modifications: The Compound 12 series substitutes the pyrazolyl-pyrimidinone with benzoxazole-thioacetamido groups, which may enhance π-π stacking interactions but reduce hydrogen-bonding capacity .
- Aromatic vs.
Physicochemical Properties
- Solubility : The 4-ethyl group in the target compound likely offers intermediate lipophilicity compared to BI77004’s 4-propyl, balancing membrane permeability and aqueous solubility .
- Molecular Flexibility : The acetamido linker in the target compound and BI77004 provides conformational flexibility, whereas rigid pyridyl or benzoxazole systems () may restrict binding modes .
Key Insights :
- Cytotoxicity vs. Receptor Targeting: The Compound 12 series’ benzoxazole derivatives exhibit pronounced cytotoxicity, likely due to apoptosis induction, whereas pyridylpyrimidines () prioritize receptor antagonism .
- Substituent-Driven Selectivity : The 4-ethyl/propyl distinction may tune target specificity; longer alkyl chains (e.g., propyl in BI77004) could enhance membrane interaction but reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
